N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Description
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide is a benzothiazole-derived compound featuring a 2,3-dihydro-1,3-benzothiazole core substituted with dimethoxy (5,6-positions), methoxyethyl (3-position), and methylsulfanyl-benzamide (N-linked) groups. The Z-configuration at the exocyclic double bond (C2=N) is critical for its structural and electronic properties. Characterization would rely on spectroscopic methods (NMR, IR, MS) and X-ray crystallography ().
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-24-9-8-22-15-11-16(25-2)17(26-3)12-18(15)28-20(22)21-19(23)13-6-5-7-14(10-13)27-4/h5-7,10-12H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRSMMPMUELTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)SC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide typically involves multiple steps. The starting materials often include 2,3-dimethoxybenzoic acid and amine derivatives. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The pathways involved often include those related to cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzamide Derivatives
Functional and Reactivity Differences
Methoxyethyl and dimethoxy substituents increase hydrophilicity and steric bulk relative to simpler methoxyphenyl or phenyl groups ().
Metal Coordination Potential: The benzothiazole nitrogen and methylsulfanyl group may act as a bidentate ligand, contrasting with the N,O-bidentate directing group in .
Crystallographic Packing :
- Hydrogen-bonding patterns (e.g., C=O···H–N or S–H···O interactions) likely differ from those in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). Tools like Mercury CSD () could visualize these variations.
Structural Validation and Analysis
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzothiazole moiety and a methylsulfanyl group, which are known for diverse biological activities, including anticancer and antimicrobial properties. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C21H22N2O6S |
| Molecular Weight | 414.48 g/mol |
| Key Functional Groups | Benzothiazole, Methylsulfanyl |
The structural features of this compound contribute to its interaction with various biological targets, influencing its pharmacological effects.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. In particular:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
The results demonstrated that certain derivatives showed IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 8 | HCC827 | 6.26 ± 0.33 |
| Compound 15 | NCI-H358 | 1.73 ± 0.01 |
These findings suggest that this compound may possess similar antitumor properties due to its structural similarities to other active compounds.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies using broth microdilution testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated promising results:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Moderate activity against Escherichia coli.
These studies highlight the potential of this compound as an antimicrobial agent.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation or survival.
- DNA Interaction : Compounds with similar structures have been shown to bind to DNA, affecting replication and transcription processes.
Understanding these mechanisms is crucial for developing therapeutic applications targeting specific diseases.
Case Studies and Research Findings
Several studies have highlighted the potential applications of benzothiazole derivatives in clinical settings:
- Study on Antitumor Activity : A research article published in Compounds demonstrated that newly synthesized benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against pathogenic bacteria, showing promising results that warrant further investigation into their clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
